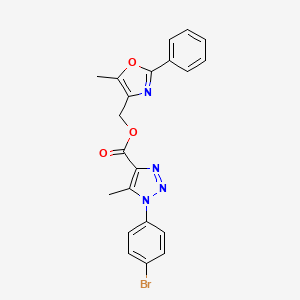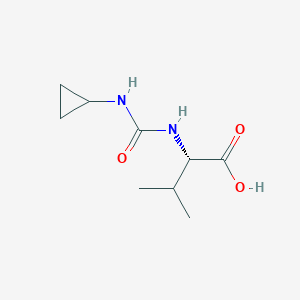![molecular formula C6H9NO2 B2998643 (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1212105-25-3; 1212822-57-5](/img/structure/B2998643.png)
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by its unique structural framework. This compound is notable for its rigid bicyclic structure, which imparts distinct chemical and physical properties. It is often utilized in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is widely used in scientific research due to its versatile reactivity and stability:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions often include binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The rigid bicyclic structure of the compound allows for precise interactions with these targets, enhancing its efficacy .
Comparison with Similar Compounds
(1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: This compound shares a similar bicyclic structure but contains an oxygen atom in place of the nitrogen atom found in (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid.
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Another structurally related compound with two carboxylic acid groups and an amino group.
Uniqueness: The presence of the nitrogen atom in this compound imparts unique reactivity and binding properties, distinguishing it from its oxygen-containing analogs and other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets .
Properties
CAS No. |
1212105-25-3; 1212822-57-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.143 |
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9)/t3-,4+,5? |
InChI Key |
QWFCVBMSMZUVFU-SCDXWVJYSA-N |
SMILES |
C1C2C(C2C(=O)O)CN1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
![3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE](/img/structure/B2998563.png)
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)



![1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2998577.png)

